Asn-Val
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Overview
Description
. This compound is a metabolite and plays a significant role in various biological processes. It has the molecular formula C9H17N3O4 and is known for its stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asn-Val typically involves the coupling of L-asparagine and L-valine. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as HATU/DIPEA or DIC/HOAt to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses proteases or peptidases to catalyze the formation of the dipeptide from its constituent amino acids. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product .
Chemical Reactions Analysis
Types of Reactions
Asn-Val can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the dipeptide.
Reduction: Reduction reactions can convert oxidized forms back to their original state.
Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH to ensure the stability of the dipeptide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized asparagine or valine derivatives, while substitution reactions can introduce new functional groups into the dipeptide structure .
Scientific Research Applications
Asn-Val has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Asn-Val involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is mediated through the activation of the Nrf2/Keap1-p38MAPK/PI3K-MafK signaling pathway. This leads to the upregulation of downstream antioxidant enzymes such as catalase, glutathione peroxidase, and superoxide dismutase . These enzymes help in reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
Asn-Gly: A dipeptide formed from L-asparagine and glycine.
Val-Gly: A dipeptide formed from L-valine and glycine.
Uniqueness of Asn-Val
This compound is unique due to its specific combination of L-asparagine and L-valine, which imparts distinct biochemical properties. Its stability and role as a metabolite make it particularly valuable in research and industrial applications. Additionally, its antioxidant properties and involvement in key signaling pathways highlight its potential therapeutic benefits .
Properties
Molecular Formula |
C9H17N3O4 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-[(2,4-diamino-4-oxobutanoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H17N3O4/c1-4(2)7(9(15)16)12-8(14)5(10)3-6(11)13/h4-5,7H,3,10H2,1-2H3,(H2,11,13)(H,12,14)(H,15,16) |
InChI Key |
KWBQPGIYEZKDEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)N)N |
physical_description |
Solid |
Origin of Product |
United States |
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